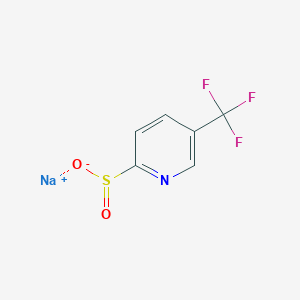

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is a compound that has been gaining attention in the field of organic chemistry due to its utility in various synthetic applications. The compound is related to sodium sulfinates, which are known for their stable properties, simple synthesis, and cost-effectiveness. These characteristics make sodium sulfinates, including sodium 5-(trifluoromethyl)pyridine-2-sulfinate, valuable reagents in the synthesis of sulfur compounds .

Synthesis Analysis

The synthesis of sodium 5-(trifluoromethyl)pyridine-2-sulfinate and related compounds can be achieved through different pathways. For instance, sodium sulfinates can be generated via ipso-substitution of azaheterocyclic sulfoxides, as demonstrated in the preparation of sodium 2-pyridinesulfenate, which upon exposure to oxygen, readily converts to the corresponding sulfinates . Additionally, novel iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source have been described, showcasing the versatility of sodium sulfinates in selective difunctionalization reactions .

Molecular Structure Analysis

The molecular structure of sodium 5-(trifluoromethyl)pyridine-2-sulfinate is not explicitly detailed in the provided papers. However, the structure of related sodium sulfinates has been characterized using techniques such as FT-IR, indicating the possibility of similar characterization methods being applicable for sodium 5-(trifluoromethyl)pyridine-2-sulfinate .

Chemical Reactions Analysis

Sodium sulfinates, including sodium 5-(trifluoromethyl)pyridine-2-sulfinate, are involved in a variety of chemical reactions. They have been used in the difunctionalization of imidazopyridines to access sulfones and sulfides , and in a four-component cascade cyclization reaction to synthesize highly functionalized compounds . Furthermore, the reactivity of sodium sulfinates has been harnessed for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using a reagent prepared from the sodium salt of 2-pyridinol .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 5-(trifluoromethyl)pyridine-2-sulfinate are inferred from the general properties of sodium sulfinates. These compounds are known for their stability, which is a significant advantage in organic synthesis. The stability of the fluorinated sulfinate intermediate has been observed by (19)F NMR in related compounds, suggesting that sodium 5-(trifluoromethyl)pyridine-2-sulfinate may exhibit similar stability . The reactivity of sodium sulfinates in various organic reactions, as well as their ability to form different types of bonds such as S-S, S-N, and S-P, further highlights their versatile chemical properties .

Applications De Recherche Scientifique

Synthesis of Sulfones and Sulfides : Sodium sulfinates, including Sodium 5-(trifluoromethyl)pyridine-2-sulfinate, have been utilized in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines. This process leads to the selective difunctionalization of imidazo[1,2-a]pyridine, enabling the synthesis of sulfones and sulfides in good yields (Guo et al., 2018).

Eco-friendly Synthesis Protocols : The compound has been used in eco-friendly protocols for synthesizing various 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates. This method is notable for its mild reaction conditions, high efficiency, operational simplicity, and compatibility with a wide range of functional groups (Peng et al., 2019).

Trifluoromethylation/Cyclization Reactions : Sodium 5-(trifluoromethyl)pyridine-2-sulfinate has been applied in I(2)O(5)-promoted free-radical cascade trifluoromethylation/cyclization of N-arylmethacrylamides and enynes. This strategy allows for selective access to CF(3)-containing oxindoles and pyrrolidines, contributing significantly to the field of organic synthesis (Zhang, Li, & Liu, 2014).

Preparation of Pyridine Sulfinates : Research has demonstrated that pyridine sulfinates, including Sodium 5-(trifluoromethyl)pyridine-2-sulfinate, are stable and easily prepared nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows for the preparation of a broad range of linked pyridines (Markovic et al., 2017).

Synthesis of Biologically Active Heterocycles : Sodium 5-(trifluoromethyl)pyridine-2-sulfinate has been used as a precursor for synthesizing biologically active heterocycles. This application is significant in the field of pharmaceuticals and biochemistry (El-Sayed, 2006).

Mécanisme D'action

Target of Action

The primary target of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.

Mode of Action

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The Sodium 5-(trifluoromethyl)pyridine-2-sulfinate acts as a nucleophilic coupling partner in this reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by Sodium 5-(trifluoromethyl)pyridine-2-sulfinate . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Result of Action

The result of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate’s action is the formation of diverse pyridine derivatives . Pyridine rings are a common structural motif in many natural and synthetic compounds with therapeutic value .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the presence of water or oxygen .

Propriétés

IUPAC Name |

sodium;5-(trifluoromethyl)pyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGBUXWBZZIXTN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2098851-48-8 |

Source

|

| Record name | Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)

![(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527495.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

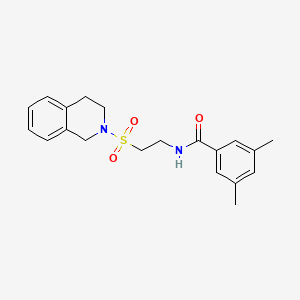

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)